molecular formula C20H19N3O3 B4503478 N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B4503478
M. Wt: 349.4 g/mol
InChI Key: DLMCTZKJYPVKGG-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzodioxol substituent at the N-position of the pyrazole ring, a phenyl group at the 1-position, and an isopropyl group at the 3-position. The benzodioxol moiety (1,3-benzodioxol-5-yl) is a bicyclic aromatic system with oxygen atoms at positions 1 and 3, contributing to unique electronic and steric properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(2)16-11-17(23(22-16)15-6-4-3-5-7-15)20(24)21-14-8-9-18-19(10-14)26-12-25-18/h3-11,13H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMCTZKJYPVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazine with a β-diketone or β-ketoester.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
N-(1,3-Benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide 1,3-Benzodioxol-5-yl (N), phenyl (1), isopropyl (3) C₂₀H₁₉N₃O₃ 349.39 g/mol Benzodioxol enhances lipophilicity; potential CNS activity
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Cyclohexylmethyl (1), 4-fluorophenyl (5), amino-methyl-oxobutanoyl (N) C₂₃H₂₈FN₅O₂ 449.50 g/mol Fluorophenyl and cyclohexyl groups enhance metabolic stability
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazol-2-yl (N), 5-methylthiophen-2-yl (3) C₁₆H₁₂N₄OS₂ 356.43 g/mol Sulfur-containing heterocycles may improve binding to metal-dependent enzymes
Cyantraniliprole (Pesticide) 3-Bromo, 3-chloropyridin-2-yl (1), dichloro-fluoro-methylcarbamoylphenyl (N) C₁₉H₁₄BrCl₂N₅O₂ 521.15 g/mol Broad-spectrum insecticide targeting ryanodine receptors
Key Observations:

Substituent Diversity: The benzodioxol group in the target compound distinguishes it from analogues with benzothiazole () or chloropyridinyl groups (). This moiety may confer improved blood-brain barrier penetration compared to sulfonamide or halogenated derivatives . Halogenated derivatives (e.g., cyantraniliprole) prioritize agrochemical efficacy, whereas non-halogenated analogues (e.g., benzodioxol) are more likely candidates for CNS-targeting drugs.

Synthetic Flexibility :

  • The synthesis of pyrazole carboxamides often employs carbodiimide-based coupling agents (e.g., EDCI/HOBt), as demonstrated in the preparation of 1,5-diarylpyrazole carboxamides . Modifications at the N-position (e.g., benzodioxol vs. benzothiazol) are achieved via selective amidation.

Biological Implications: Cyantraniliprole and fluchlordiniliprole () highlight the role of halogen atoms (Br, Cl) and carbamoyl groups in pesticidal activity.

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural trends:

  • Metabolic Stability : The isopropyl group at the 3-position may reduce oxidative metabolism compared to smaller alkyl chains (e.g., methyl).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrazole precursors with benzodioxole derivatives. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the pyrazole core and the benzodioxol-5-amine moiety .
  • Substituent introduction : Propan-2-yl and phenyl groups are introduced via alkylation or nucleophilic substitution under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzodioxol protons at δ 6.7–6.9 ppm, pyrazole protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 393.14) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles (e.g., C-N-C = 120.5°) and torsion angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data related to the compound’s conformation, particularly in the benzodioxol ring?

  • Methodological Answer :

  • Puckering analysis : Apply Cremer-Pople parameters to quantify ring puckering (e.g., total puckering amplitude Q = 0.25 Å for benzodioxol). Use SHELXL’s TWIN/BASF commands to model disorder or twinning .
  • Comparative refinement : Test alternative models (e.g., split positions vs. thermal motion) and validate with R-factor convergence (target: R1 < 5%). Discrepancies in electron density maps (>3σ) may indicate dynamic disorder .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s potential biological targets?

  • Methodological Answer :

  • In vitro assays : Screen against enzyme targets (e.g., factor Xa, COX-2) using fluorogenic substrates. For example, measure IC50 values under physiological pH (7.4) and temperature (37°C) .
  • Analog synthesis : Modify substituents systematically (e.g., replace propan-2-yl with cyclopropyl) and correlate changes with activity. Use QSAR models (e.g., CoMFA) to predict bioactivity .
  • Crystallographic docking : Perform molecular docking (e.g., AutoDock Vina) using the compound’s refined X-ray structure to identify key interactions (e.g., hydrogen bonds with Ser195 in factor Xa) .

Q. How can conflicting biochemical assay results (e.g., anti-inflammatory vs. pro-apoptotic effects) be systematically addressed?

  • Methodological Answer :

  • Dose-response profiling : Test across concentrations (1 nM–100 µM) to identify biphasic effects. Use ANOVA with post-hoc Tukey tests (p < 0.05) to validate trends .
  • Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways. For example, NF-κB inhibition at low doses (10 nM) vs. caspase-3 activation at high doses (50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

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